N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide

Description

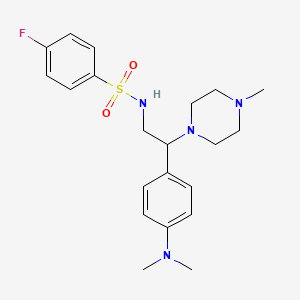

N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a complex molecular architecture. Its structure features:

- A 4-fluorobenzenesulfonamide core, which is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding .

- A 4-(dimethylamino)phenyl group, which may enhance solubility and modulate electronic properties through its electron-donating dimethylamino substituent .

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., sulfonamides with fluorophenyl or piperazine groups) are frequently explored in drug discovery for anticancer, antimicrobial, or anti-inflammatory applications .

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FN4O2S/c1-24(2)19-8-4-17(5-9-19)21(26-14-12-25(3)13-15-26)16-23-29(27,28)20-10-6-18(22)7-11-20/h4-11,21,23H,12-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSITQYAUFINEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that integrates various functional groups, making it a candidate for diverse therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 454.5 g/mol. The compound's structure includes:

- Dimethylamino group : Contributes to its lipophilicity and potential interaction with biological membranes.

- Piperazine ring : Often associated with psychoactive properties and potential interactions with neurotransmitter receptors.

- Fluorobenzenesulfonamide moiety : Enhances the compound's chemical stability and may influence its binding affinity to target proteins.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N6O4 |

| Molecular Weight | 454.5 g/mol |

| CAS Number | 900006-28-2 |

Research indicates that compounds with similar structures may act on various biological targets, including enzymes and receptors involved in critical metabolic pathways. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer cell proliferation, thereby inducing apoptosis in malignant cells.

- Receptor Modulation : Interaction with neurotransmitter receptors could modulate signaling pathways, potentially affecting mood and cognition.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor effects in vitro against various cancer cell lines. For instance, it has been shown to increase the intracellular levels of acetyl-histone H3, leading to G1 cell cycle arrest and apoptosis in myelodysplastic syndrome cell lines .

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it may also exhibit effects on the central nervous system by interacting with serotonin or dopamine receptors.

Study 1: In Vitro Anticancer Activity

A study conducted on the efficacy of this compound demonstrated promising results against human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The results indicated that at higher concentrations, the compound effectively induced cytotoxicity in cancer cells .

Study 2: Pharmacokinetic Profile

In vivo studies using murine models revealed favorable pharmacokinetic properties for the compound, including good oral bioavailability and a low rate of metabolism across different species. This suggests potential for therapeutic use with minimal side effects .

Comparison with Similar Compounds

Key Observations:

Piperazine/Piperidine Influence : The target compound’s 4-methylpiperazine group distinguishes it from analogs with piperidinyl-sulfonyl (e.g., ) or unsubstituted piperazine (e.g., ) moieties. Methyl substitution may reduce metabolic degradation compared to unmodified piperazines.

Fluorophenyl Positioning : Unlike analogs with 2-fluorobenzenesulfonamide (e.g., ), the target’s 4-fluoro substitution may alter steric and electronic interactions with target proteins.

Physicochemical and Bioactivity Data

Limitations : Direct data (e.g., IC₅₀ values, solubility) for the target compound is absent in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.